![molecular formula C10H7NO3 B1607853 (2-Hydroxyphenyl)(isoxazol-4-yl)methanone CAS No. 53658-17-6](/img/structure/B1607853.png)
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Overview
Description
“(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” consists of an isoxazole ring attached to a phenol group through a methanone linkage .Physical And Chemical Properties Analysis
“(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” is a compound with a molecular weight of 189.17 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
1. Inhibitors of Type III Secretion in Gram-negative Bacteria A focused library of compounds related to (2-Hydroxyphenyl)(isoxazol-4-yl)methanone has been synthesized with the aim of obtaining potent inhibitors of type III secretion in Gram-negative bacteria. These compounds are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .
Antifungal Activities
Isoxazole derivatives have been synthesized and tested for in vitro antifungal activities against pathogens such as B. cinerea and R. cerealis by the mycelium growth rate method .
Proteomics Research
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is available for purchase as a product for proteomics research, indicating its use in this field .
Structural, Spectrophotometric, and Thermo-chemical Analysis
Studies have been conducted using DFT methods to elucidate the effect of electronegativity on structural, spectrophotometric, and thermo-chemical properties of isoxazole derivatives, which include (2-Hydroxyphenyl)(isoxazol-4-yl)methanone .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isoxazole derivatives have been reported to target various proteins and enzymes, contributing to their wide spectrum of biological activities .
Mode of Action
Isoxazole derivatives have been reported to interact with their targets through various mechanisms, often leading to changes in the function or activity of the target .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and the nature of their targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential .
Result of Action
Isoxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and immunosuppressant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the interaction of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone with its targets and its overall biological activity .
properties
IUPAC Name |
(2-hydroxyphenyl)-(1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-2-1-3-8(9)10(13)7-5-11-14-6-7/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFNKDFHJNSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CON=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368777 | |
Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone | |
CAS RN |
53658-17-6 | |
Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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